molecular formula C28H37ClN4O3S2 B2463878 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride CAS No. 1189502-45-1

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride

Cat. No.: B2463878
CAS No.: 1189502-45-1
M. Wt: 577.2
InChI Key: CNJUVQFALNYSAP-UHFFFAOYSA-N
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Description

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride is a synthetic small-molecule compound featuring a thiazolo[5,4-c]pyridine core fused with a benzamide scaffold. The molecule is distinguished by a 5-benzyl substituent on the tetrahydrothiazolo-pyridine ring and a polar 4-(N,N-diisobutylsulfamoyl) group on the benzamide moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O3S2.ClH/c1-20(2)16-32(17-21(3)4)37(34,35)24-12-10-23(11-13-24)27(33)30-28-29-25-14-15-31(19-26(25)36-28)18-22-8-6-5-7-9-22;/h5-13,20-21H,14-19H2,1-4H3,(H,29,30,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJUVQFALNYSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride is a complex organic compound notable for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological mechanisms.

Chemical Structure and Properties

The compound features a thiazolo-pyridine core, which is a structure often associated with a variety of biological activities. Its IUPAC name is derived from its unique functional groups that contribute to its pharmacological profile.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In studies evaluating antiproliferative activity against various cancer cell lines (e.g., A549 for lung cancer and MCF-7 for breast cancer), several derivatives showed IC50 values under 5 μM, indicating potent growth inhibition compared to standard treatments like sorafenib .
CompoundCell LineIC50 (μM)
9bA549< 5
9dMCF-7< 3
SorafenibA54910

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells, suggesting a mechanism that disrupts normal cell cycle progression .
  • Apoptosis Induction : The presence of specific functional groups may enhance the ability of the compound to trigger apoptotic pathways in malignant cells.

3. Anti-Fibrotic Activity

In addition to anticancer properties, certain derivatives of the thiazolo-pyridine scaffold have demonstrated anti-fibrotic activity. For example:

  • Evaluation in HSC-T6 Cells : Compounds were tested against immortalized rat hepatic stellate cells (HSC-T6), showing better anti-fibrotic effects than established drugs like Pirfenidone .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Thiazolo-Pyridine Core : Utilizing the Bischler-Napieralski reaction to construct the thiazolo-pyridine framework .
  • Functionalization : Subsequent steps involve adding various functional groups to enhance biological activity.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Clinical Trials : Some derivatives have progressed into early-phase clinical trials targeting specific cancers with promising results regarding safety and efficacy.
  • Comparative Studies : Comparative analyses with existing therapies reveal that these compounds can offer alternative mechanisms of action that may be beneficial in resistant cancer types.

Scientific Research Applications

Biological Activities

Recent studies have indicated that compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride exhibit significant biological activities:

  • Anticancer Activity :
    • Research has shown that thiazolo-pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Analogous compounds have been studied for their ability to combat bacterial and fungal infections, making them candidates for developing new antimicrobial agents .
  • Neurological Applications :
    • The thiazolo-pyridine framework is associated with neuroprotective effects. Studies indicate that derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Uses

Given its biological activities, this compound could have several therapeutic applications:

  • Cancer Therapy : Targeting specific pathways involved in tumor growth and metastasis.
  • Infection Control : Developing new antibiotics or antifungal agents to combat resistant strains.
  • Cognitive Disorders : Potential use in drugs aimed at enhancing cognitive function or slowing neurodegeneration.

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the anticancer properties of related thiazolo-pyridine compounds. The results indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In another investigation, a series of thiazolo-pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to derivatives within the thiazolo-pyridine benzamide class. Below is a detailed comparison with its closest structural analog, N-(5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride (), highlighting key differences in substituents and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Analog Compound ()
Substituent on benzamide 4-(N,N-Diisobutylsulfamoyl) (-SO₂N(C₄H₉)₂) 4-(tert-Butyl) (-C(CH₃)₃)
Molecular formula C₂₈H₃₇ClN₄O₃S₂ (hypothetical*) C₂₄H₂₈ClN₃OS
Average molecular mass ~569.2 g/mol (calculated) 442.018 g/mol
Key functional groups Sulfonamide, diisobutyl chains, thiazolo-pyridine, benzamide tert-Butyl, thiazolo-pyridine, benzamide
Polar surface area (PSA) Higher (due to sulfonamide O/N atoms) Lower (hydrophobic tert-butyl)
Lipophilicity (logP) Moderate (balanced by sulfonamide polarity and diisobutyl chains) High (tert-butyl enhances hydrophobicity)
Solubility in aqueous media Likely improved (sulfonamide enhances polarity) Reduced (hydrophobic tert-butyl dominates)

*Hypothetical calculation based on substituent replacement from .

Key Findings from Structural Analysis:

Metabolic Stability :

  • The tert-butyl analog () may exhibit longer half-life in vivo due to its resistance to oxidative metabolism, whereas the sulfamoyl group in the target compound could undergo enzymatic hydrolysis or conjugation, depending on the biological system .

Solubility-Bioavailability Trade-offs :

  • The target compound’s hydrochloride salt and polar sulfonamide group likely improve aqueous solubility, favoring rapid absorption. However, the diisobutyl chains may reduce solubility compared to smaller polar substituents.

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